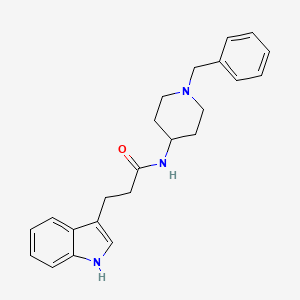

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Description

N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic amide compound featuring a benzylpiperidine moiety linked via an amide bond to a propanamide chain substituted with a 1H-indol-3-yl group. This structure combines aromatic (benzyl and indole) and heterocyclic (piperidine) components, making it a candidate for exploration in medicinal chemistry.

Properties

Molecular Formula |

C23H27N3O |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C23H27N3O/c27-23(11-10-19-16-24-22-9-5-4-8-21(19)22)25-20-12-14-26(15-13-20)17-18-6-2-1-3-7-18/h1-9,16,20,24H,10-15,17H2,(H,25,27) |

InChI Key |

PBCGIIRIOLOMJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method achieves a 90% yield of 1-benzylpiperidin-4-amine after purification via vacuum distillation.

Reaction Conditions :

-

Solvent : Methanol

-

Reagent : NaBH3CN (1.2 equiv)

-

Time : 12 hours

-

Workup : Neutralization with HCl, extraction with dichloromethane (DCM)

Nucleophilic Substitution of 4-Aminopiperidine

4-Aminopiperidine reacts with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile under reflux. The reaction proceeds via SN2 mechanism, yielding 1-benzylpiperidin-4-amine in 85% yield after column chromatography (SiO2, ethyl acetate/hexane 1:4).

Synthesis of 3-(1H-Indol-3-yl)propanoic Acid

Friedel-Crafts Alkylation of Indole

Indole undergoes alkylation with acrylic acid in the presence of boron trifluoride diethyl etherate (BF3·OEt2) as a Lewis catalyst. The reaction selectively functionalizes the C3 position of indole, yielding 3-(1H-indol-3-yl)propanoic acid in 75% yield.

Optimization Notes :

-

Excess acrylic acid (2.5 equiv) improves regioselectivity.

-

Reaction temperature: 0°C to 25°C over 6 hours.

Hydrolysis of Nitrile Precursors

3-(1H-Indol-3-yl)propanenitrile is hydrolyzed under acidic conditions (6M HCl, reflux, 8 hours) to yield the corresponding carboxylic acid. This method achieves 68% yield but requires careful pH adjustment during workup.

Amide Bond Formation

Carbodiimide-Mediated Coupling

1-Benzylpiperidin-4-amine reacts with 3-(1H-indol-3-yl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 78% yield after column chromatography (SiO2, methanol/DCM 5:95).

Critical Parameters :

-

Molar Ratio : 1:1.2 (amine:acid)

-

Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate from 3-(1H-indol-3-yl)propanoic acid. Subsequent reaction with 1-benzylpiperidin-4-amine in tetrahydrofuran (THF) at 0°C yields the amide in 65% yield.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, indole NH), 7.55–7.10 (m, 9H, aromatic), 3.75 (d, 2H, piperidine CH2), 2.90–2.45 (m, 6H, piperidine and propionamide CH2).

-

HRMS (ESI+) : m/z calculated for C23H25N3O [M+H]+: 368.1974; found: 368.1976.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| EDCI/HOBt Coupling | 78% | >95% | High efficiency, mild conditions |

| Mixed Anhydride | 65% | 92% | Avoids carbodiimide side products |

| Reductive Amination | 85% | 90% | Scalable for piperidine synthesis |

Challenges and Optimization Strategies

-

Indole NH Reactivity : Protection with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during amide coupling.

-

Piperidine Ring Stability : Avoid strong acids to prevent N-debenzylation; pH-controlled conditions are critical.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential interactions with biological targets, including receptors and enzymes, making it valuable for drug discovery and development.

Medicine: Research on this compound includes its potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the indole ring, the nature of the amine component, and additional functional groups. Below is a systematic comparison:

Modifications to the Piperidine Moiety

- No direct activity data are provided, but methoxy substitutions in related compounds enhance metabolic stability .

- N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide : Replacing benzyl with pyridinyl and indole with a trifluoromethylphenyl group shifts the compound’s polarity and target specificity, likely influencing pharmacokinetics .

Variations in the Propanamide Chain

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound substitutes the benzylpiperidine with a fluoro-biphenyl group and uses a tryptamine-derived ethylamine linker.

- (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n): Features a pyridinylamine and phenylpropanamide chain, yielding 73% via carbodiimide coupling. Such analogs target Trypanosoma cruzi CYP51, demonstrating the importance of aromatic stacking in antiparasitic activity .

Functional Group Additions

- (S)-3-(1H-Indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9a) : Incorporates a ureido group and methoxypyridinylcyclohexylmethyl moiety. This compound acts as a selective FPR2 agonist (EC₅₀ = 12 nM) with improved metabolic stability over earlier analogs, underscoring the impact of chiral centers and bulky substituents on receptor selectivity .

- While activity data are absent, benzimidazole derivatives are known for kinase inhibition .

Key Data Tables

Table 2: Spectral and Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : DCC-mediated amide coupling is widely employed for analogs (e.g., –3), though yields vary significantly (17–98%) depending on steric hindrance and solubility .

- Pharmacological Trends: FPR2 Agonists: Ureido and methoxy substitutions enhance selectivity and metabolic stability, as seen in (S)-9a . Antiparasitic Activity: Pyridinyl and phenylpropanamide derivatives (e.g., 3n) inhibit Trypanosoma cruzi CYP51, a validated target for Chagas disease . Structural Flexibility: The benzylpiperidine scaffold tolerates modifications (e.g., cyclohexylmethyl in ), suggesting versatility in drug design .

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₂₃H₂₆N₂O

- Molecular Weight : 362.47 g/mol

The compound features a benzylpiperidine moiety linked to an indole derivative, suggesting potential interactions with various biological targets due to its structural diversity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neurological functions and disorders.

- Enzyme Inhibition : It has been hypothesized that the compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting levels of biogenic amines in the brain.

1. Antidepressant Effects

Several studies have examined the antidepressant-like effects of compounds structurally related to this compound. For instance, derivatives have shown significant activity in animal models of depression, suggesting that modulation of serotonin pathways may play a role in their efficacy.

2. Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could reduce cell death in neuronal cell lines exposed to neurotoxic agents, highlighting its potential as a neuroprotective agent.

3. Anticancer Activity

Some derivatives have exhibited cytotoxic effects against various cancer cell lines. For example, studies utilizing MTT assays revealed dose-dependent inhibition of cell proliferation in prostate cancer (PC3) and cervical cancer (HeLa) cell lines. Table 1 summarizes the IC50 values observed in these studies.

| Compound | Cell Line | IC50 (μM) | Duration |

|---|---|---|---|

| This compound | PC3 | 27.05 ± 3.9 | 48 h |

| This compound | HeLa | 41.85 ± 7.8 | 72 h |

Case Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antidepressant-like effects using the forced swim test in rats. The results indicated significant reductions in immobility time compared to controls, suggesting robust antidepressant properties.

Case Study 2: Neuroprotective Effects

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis.

Q & A

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide and its analogs?

Methodological Answer: The synthesis typically involves coupling reactions between indole-containing precursors and benzylpiperidine derivatives. For example, analogs like (S)-3-(1H-indol-3-yl)-N-(pyridin-4-yl)propanamide derivatives are synthesized using carboxylic acids (e.g., 3-phenylpropionic acid) or acyl chlorides (e.g., 2-phenylacetyl chloride) under optimized conditions. Key steps include:

- Amide bond formation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI.

- Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures, verified by TLC (Rf values: 0.33–0.39) .

- Characterization : ¹H/¹³C NMR to confirm chemical shifts (e.g., indole NH at δ 10.81 ppm, aromatic protons at δ 7.0–8.5 ppm) and MS for molecular weight validation (e.g., [M+H]+ peaks) .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Yield optimization depends on:

- Reagent selection : Substituted carboxylic acids with electron-donating groups (e.g., 4-methoxyphenyl) may reduce steric hindrance, improving yields (e.g., 73% for 3n vs. 17% for 3q in ) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency.

- Catalyst use : Acid catalysts (e.g., HOBt) reduce side reactions during amidation .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for indole NH (~δ 10.8 ppm), piperidine CH2 (δ 1.2–2.4 ppm), and aromatic protons (δ 6.5–8.5 ppm). Carbonyl groups (e.g., amide C=O) appear at δ 170–175 ppm .

- Mass spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+H]+ at m/z 427.1 for compound 3l) and fragmentation patterns .

- X-ray crystallography (if available): Resolve stereochemistry and confirm 3D conformation .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to targets like FPR2 receptors?

Methodological Answer:

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzylpiperidine moiety reduces steric bulk, enhancing receptor docking. For example, (S)-9a derivatives with 4-methoxyphenyl groups show higher FPR2 selectivity due to improved hydrophobic interactions .

- Chirality : Enantiomers (R vs. S) exhibit distinct activity; e.g., (S)-19d in showed 98% yield and superior MS/MS fragmentation, suggesting stable binding .

- Assays : Use calcium mobilization assays in neutrophils to quantify agonist potency (EC₅₀) and compare with reference compounds .

Q. What computational strategies predict target interactions and metabolic stability?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with FPR2’s binding pocket, focusing on hydrogen bonds with residues like Arg205 and Tyr257 .

- MD simulations : Assess conformational stability over 100 ns trajectories to identify rigid regions (e.g., indole core) critical for binding .

- ADMET prediction (SwissADME) : Evaluate metabolic stability by cytochrome P450 interactions; methoxy groups reduce oxidation risk .

Q. How can contradictions in biological data across derivatives be resolved?

Methodological Answer:

- Dose-response curves : Compare EC₅₀ values for agonists (e.g., (S)-9a vs. (R)-19c) to identify potency outliers .

- Off-target screening : Use kinase profiling assays to rule out non-specific binding .

- Structural analogs : Synthesize and test compounds with incremental modifications (e.g., fluorophenyl vs. methoxyphenyl) to isolate SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.